2,3-Dihydrofarnesal

Description

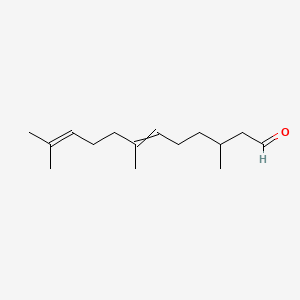

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,7,11-trimethyldodeca-6,10-dienal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,12,15H,5-6,8,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBYWGRSPHMAEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)C)CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315436 | |

| Record name | 2,3-Dihydrofarnesal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32480-08-3 | |

| Record name | 2,3-Dihydrofarnesal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32480-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydrofarnesal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11-trimethyl-trans-6,10-dodecadienal; reaction mass of: 3,7,11-trimethyl-cis-6,10-dodecadienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Chemodiversity

Identification in Biological Organisms

2,3-Dihydrofarnesal has been identified in the secretions, volatiles, and metabolomes of a variety of organisms.

This compound is a known component of the cephalic labial gland secretions of several species of bumblebees and cuckoo bumblebees, where it functions as a marking pheromone. umons.ac.be In species such as Bombus terrestris, B. jonellus, and B. impatiens, (S)-2,3-dihydrofarnesal has been detected, often alongside its corresponding alcohol, 2,3-dihydrofarnesol (B1256487). umons.ac.be The secretions, used by males to attract virgin queens, show age-dependent variations in the concentration of this compound and other active compounds. umons.ac.beatlashymenoptera.netatlashymenoptera.net For instance, in B. terrestris, the amount of this compound and other EAG-active compounds in the labial glands peaks within seven days after eclosion. atlashymenoptera.net

Beyond bumblebees, this compound has also been reported in ants and stingless social bees. researchgate.net

This compound contributes to the fragrance of various plants. It has been identified in the floral scent of the orchid Aerides jarckianum and as a flower aroma component of Citrus limon. umons.ac.begoogle.com Additionally, it is found in the floral scent of Rothmannia annae and species of the Cyclamen genus. doingsts.comagriculturejournals.czresearchgate.net In Cyclamen purpurascens, both (E)-2,3-dihydrofarnesal and (Z)-2,3-dihydrofarnesal have been detected. agriculturejournals.czresearchgate.net The compound has also been noted in fresh juniper needles. umons.ac.be A broader survey of floral scents indicates the presence of (E)-2(3)-Dihydrofarnesal in the families Arecaceae, Commelinaceae, Orchidaceae, and Rutaceae. bioone.org

Research has identified this compound as a metabolite in certain marine organisms. Specifically, through feeding experiments with protoplasts of the green microalga Botryococcus braunii (B race strain), farnesal (B56415) and 3-hydroxy-2,3-dihydrofarnesal were identified as metabolites of farnesol (B120207). tandfonline.comunirioja.estandfonline.comresearchgate.net It has been suggested that 3-hydroxy-2,3-dihydrofarnesal can be converted to other compounds. tamu.edu

This compound has been identified in both the Animal and Plant Kingdoms. google.comgoogle.comgoogle.com In the Animal Kingdom, its presence is well-documented in insects, particularly within the order Hymenoptera (e.g., bumblebees, ants, and stingless bees). umons.ac.beresearchgate.net It has also been mentioned in the temporal gland secretion of African elephants. researchgate.net In the Plant Kingdom, it is found in various angiosperm families, including Orchidaceae, Rutaceae, and Primulaceae. umons.ac.begoogle.comagriculturejournals.czresearchgate.net Furthermore, it has been detected in gymnosperms, such as juniper. umons.ac.be The compound has also been identified in the metabolome of the green microalga Botryococcus braunii, which belongs to the Kingdom Protista. tandfonline.comunirioja.estandfonline.comresearchgate.net

Table 1: Documented Occurrences of this compound in Various Organisms

| Kingdom | Phylum/Division | Class/Order | Family | Genus/Species | Source of Identification |

| Animalia | Arthropoda | Insecta | Apidae | Bombus terrestris | Cephalic Labial Gland Secretion |

| Animalia | Arthropoda | Insecta | Apidae | Bombus jonellus | Cephalic Labial Gland Secretion |

| Animalia | Arthropoda | Insecta | Apidae | Bombus impatiens | Cephalic Labial Gland Secretion |

| Animalia | Arthropoda | Insecta | Formicidae | - | Secretions |

| Animalia | Chordata | Mammalia | Proboscidea | Loxodonta africana | Temporal Gland Secretion |

| Plantae | Tracheophyta | Magnoliopsida | Rutaceae | Citrus limon | Flower Aroma |

| Plantae | Tracheophyta | Liliopsida | Orchidaceae | Aerides jarckianum | Scent |

| Plantae | Tracheophyta | Magnoliopsida | Primulaceae | Cyclamen purpurascens | Volatiles |

| Plantae | Pinophyta | Pinopsida | Cupressaceae | Juniperus | Needles |

| Protista | Chlorophyta | Trebouxiophyceae | Botryococcaceae | Botryococcus braunii | Metabolome |

Marine Organism Metabolomes

Enantiomeric Distribution and Absolute Configuration in Natural Sources

In many natural sources where this compound is found, it exists as a specific enantiomer. In the cephalic labial gland secretions of seven investigated species of bumblebees and cuckoo bumblebees, including Bombus terrestris, the compound was found exclusively as the pure (S)-enantiomer. umons.ac.be The enantiomeric purity in these cases was determined to be greater than 98% for the S-isomer. researchgate.net

In the plant kingdom, the enantiomeric distribution appears to be more varied. The scent of the orchid Aerides jarckianum and the blossom fragrance of Citrus limon both contain this compound with an enantiomeric composition of 85:15 in favor of the (S)-enantiomer. umons.ac.be

Table 2: Enantiomeric Composition of this compound in Natural Sources

| Species | Source | Enantiomeric Ratio (S:R) | Absolute Configuration |

| Bombus spp. (7 species) | Cephalic Labial Gland Secretion | >98:<2 | (S) |

| Aerides jarckianum | Scent | 85:15 | Predominantly (S) |

| Citrus limon | Blossom Fragrance | 85:15 | Predominantly (S) |

Biosynthetic Pathways and Enzymatic Mechanisms

General Isoprenoid Biosynthesis Framework

The construction of the carbon skeleton of 2,3-Dihydrofarnesal follows the general framework of terpene biosynthesis, originating from primary metabolism and proceeding through key phosphorylated intermediates.

This compound is a sesquiterpenoid, a class of compounds derived from a 15-carbon precursor. Its biosynthesis begins with the Mevalonate (B85504) (MVA) pathway, a nearly universal route for isoprenoid production in eukaryotes. nih.govtinkoffjournal.ru In organisms such as bumblebees, where this compound serves as a pheromone component, it is assumed to be synthesized de novo starting from mevalonate. umons.ac.be The MVA pathway converts acetyl-CoA into the five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). tinkoffjournal.ru The rate-limiting enzyme in this pathway is often HMG-CoA reductase (HMGR), which is subject to extensive regulation. nih.gov The presence and expression of genes related to the MVA pathway are correlated with the production of isoprenoid-derived compounds, including this compound, in the glands of various insects. nih.gov

The five-carbon units, IPP and DMAPP, are sequentially condensed to form larger prenyl diphosphates. The synthesis of the C15 backbone essential for this compound is achieved with the formation of farnesyl diphosphate (FPP). FPP is synthesized from two molecules of IPP and one molecule of DMAPP and serves as the direct precursor for all sesquiterpenes and sesquiterpenoids. nih.govtamu.edu It represents a critical branch point in the isoprenoid pathway. tamu.edutamu.edu From FPP, metabolic pathways can diverge towards the synthesis of sterols (via squalene), dolichols, or the vast array of C15 sesquiterpenoids. tinkoffjournal.rutamu.edu Studies on various organisms, including the green microalga Botryococcus braunii, have demonstrated that FPP is directly incorporated into C30 triterpenoids, which are formed by the condensation of two FPP molecules, underscoring its role as the central C15 precursor. tamu.eduumhb.edu

While FPP is the activated precursor, its dephosphorylated alcohol form, farnesol (B120207), is a key intermediate in the formation of various related metabolites. tandfonline.comnih.gov The conversion of FPP to farnesol is typically catalyzed by phosphatases that hydrolyze the diphosphate group. umons.ac.be Farnesol itself can then undergo further enzymatic modifications. Research on the microalga Botryococcus braunii has shown that farnesol can be metabolized into farnesal (B56415) (its corresponding aldehyde) and subsequently into 3-hydroxy-2,3-dihydrofarnesal. nih.govsigmaaldrich.com This establishes a precedent for farnesol acting as a direct substrate for oxidative enzymes leading to aldehyde formation. tandfonline.comnih.gov

Farnesyl Diphosphate (FPP) as a Branch Point Precursor

Specific Enzymatic Transformations Leading to this compound

The conversion of the general C15 precursor into the specific structure of this compound requires precise enzymatic reactions that modify both the functional group and the saturation of the carbon chain.

The final steps in the biosynthesis of many terpene pheromones involve oxidation and reduction reactions catalyzed by alcohol dehydrogenases and other oxidoreductases. nih.govumons.ac.be The formation of an aldehyde, such as this compound, from its corresponding alcohol, 2,3-Dihydrofarnesol (B1256487), is an oxidative process. smolecule.com In insects, farnesol dehydrogenase genes are known to be involved in the oxidation of farnesol to farnesal. nih.gov

In the case of this compound biosynthesis in bumblebees, evidence points to the involvement of a highly selective oxidoreductase. umons.ac.be This enzymatic control is highlighted by the production of a single, pure enantiomer, (S)-2,3-dihydrofarnesal, across multiple bumblebee species. umons.ac.be The presence of only the (S)-enantiomer suggests that the enzymatic system is stereospecific, a common feature in the biosynthesis of biologically active semiochemicals. umons.ac.be

A direct and clear biosynthetic relationship exists between this compound and its corresponding alcohol, 2,3-Dihydrofarnesol. umons.ac.be In nature, this compound is frequently found alongside 2,3-Dihydrofarnesol, although often in smaller quantities. umons.ac.beuliege.be This co-occurrence strongly implies a precursor-product relationship, where this compound is derived from the oxidation of 2,3-Dihydrofarnesol. umons.ac.besmolecule.com

The proposed biosynthetic sequence involves the formation of farnesol from FPP, followed by an enantioselective reduction of the double bond at the 2,3-position to yield (S)-2,3-dihydrofarnesol. umons.ac.be This alcohol intermediate is then oxidized by an alcohol dehydrogenase or a specific oxidoreductase to produce (S)-2,3-dihydrofarnesal. nih.govumons.ac.be The entire process ensures the production of the specific chiral molecule used in chemical communication by the organism. umons.ac.be

Data Tables

Table 1: Proposed Biosynthetic Pathway of (S)-2,3-Dihydrofarnesal

| Step | Precursor | Intermediate(s) | Product | General Enzyme Class |

| 1 | Acetyl-CoA | Mevalonic Acid, Isopentenyl Diphosphate (IPP) | Farnesyl Diphosphate (FPP) | Multiple (MVA Pathway Enzymes) |

| 2 | Farnesyl Diphosphate (FPP) | Farnesol | (S)-2,3-Dihydrofarnesol | Phosphatase, Reductase |

| 3 | (S)-2,3-Dihydrofarnesol | - | (S)-2,3-Dihydrofarnesal | Alcohol Dehydrogenase / Oxidoreductase |

Formation of 3-Hydroxy-2,3-Dihydrofarnesal and its Proposed Metabolic Fate

The formation of 3-hydroxy-2,3-dihydrofarnesal is a specific biochemical conversion observed in certain organisms, notably the green microalga Botryococcus braunii. Research has elucidated a direct biosynthetic link from the precursor farnesol.

Studies utilizing protoplasts from the B race strain of Botryococcus braunii have demonstrated the conversion of farnesol into both farnesal and subsequently 3-hydroxy-2,3-dihydrofarnesal. unirioja.esscielo.org.coresearchgate.netnih.gov This transformation suggests the activity of a specific enzyme, identified as farnesal hydratase, which facilitates this hydration reaction within the alga. unirioja.esscielo.org.conih.gov

The metabolic significance of 3-hydroxy-2,3-dihydrofarnesal has been a subject of scientific investigation, with several proposed fates. A primary hypothesis centered on its role as a direct precursor in the biosynthesis of botryococcenes, which are unique triterpenoid (B12794562) hydrocarbons produced by B. braunii. tamu.edutamu.edu This was supported by feeding experiments where labeled 3-hydroxy-2,3-dihydrofarnesal was efficiently incorporated into these hydrocarbons. researchgate.netnih.gov

However, further research has introduced alternative perspectives. One counter-hypothesis suggests that farnesyl diphosphate (FPP) is the more direct precursor for botryococcenes. tamu.edu According to this model, the observed incorporation of 3-hydroxy-2,3-dihydrofarnesal into botryococcenes may occur indirectly. It is proposed that 3-hydroxy-2,3-dihydrofarnesal is first converted back to farnesol and then phosphorylated to FPP before entering the main biosynthetic pathway. tamu.edu This view is substantiated by the comparatively low incorporation rate of 3-hydroxy-2,3-dihydrofarnesal into botryococcenes when compared to the incorporation rate of farnesol itself. tamu.edu

Another potential metabolic route for 3-hydroxy-2,3-dihydrofarnesal is its decomposition. It has been suggested that the compound can be readily broken down into geranyl acetone (B3395972) and acetaldehyde. tandfonline.com

| Organism/System | Precursor | Product(s) | Enzyme Implicated | Proposed Metabolic Fate | Supporting Evidence |

|---|---|---|---|---|---|

| Protoplasts of Botryococcus braunii (B race strain) | Farnesol | Farnesal, 3-Hydroxy-2,3-dihydrofarnesal | Farnesal hydratase | Incorporation into botryococcenes | Feeding experiments showing efficient incorporation. researchgate.netnih.gov |

| Botryococcus braunii | 3-Hydroxy-2,3-dihydrofarnesal | Botryococcenes (Triterpenoid hydrocarbons) | Not specified | Indirect precursor to botryococcenes via conversion to farnesol and then FPP. | Lower incorporation rate compared to farnesol. tamu.edu |

| General Chemical Pathway | 3-Hydroxy-2,3-dihydrofarnesal | Geranyl acetone, Acetaldehyde | Not applicable (Decomposition) | Decomposition into smaller molecules. | Proposed possibility based on chemical instability. tandfonline.com |

Genetic and Molecular Regulation of Relevant Biosynthetic Enzymes

The biosynthesis of this compound and its hydroxylated form is intrinsically linked to the isoprenoid (or mevalonate) pathway, which is governed by a complex network of genetic and molecular controls. nih.gov The regulation of key enzymes in this pathway dictates the availability of precursors for the synthesis of farnesyl compounds.

The initial steps of the isoprenoid pathway involve several crucial enzymes whose gene expression is tightly regulated. These include acetoacetyl-CoA thiolase (AACT), 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (HMGS), and HMG-CoA reductase (HMGR). nih.govtinkoffjournal.ru HMGR is particularly significant as it functions as the rate-limiting enzyme for the entire pathway. nih.gov Downstream, farnesyl diphosphate synthase (FPPS) catalyzes the formation of farnesyl diphosphate (FPP), the direct precursor for a multitude of sesquiterpenes, including farnesol and its derivatives. nih.gov

Research in the social bee Bombus impatiens provides insight into the transcriptional regulation related to this compound production. In this species, the Dufour's gland of gynes (young queens) produces terpenes, including this compound. nih.gov Transcriptomic analysis of this gland revealed that genes encoding the early pathway enzymes—AACT, HMGS, HMGR, and phosphomevalonate kinase (PMK)—were differentially expressed, with higher expression levels in the castes that produce terpenes. nih.gov Furthermore, genes for farnesol dehydrogenase, an enzyme that could be involved in the conversion of farnesol to farnesal, showed the highest expression in queens. nih.gov

In the fungus Candida albicans, farnesol metabolism is linked to its morphogenesis and virulence. unl.edu Genetic studies have identified specific enzymes, such as CWH8, as being critical for farnesol biosynthesis, highlighting a direct genetic control point. unl.edu

Beyond direct enzymatic gene regulation, farnesol itself can act as a signaling molecule, influencing gene expression through nuclear receptors. It can activate the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptors (PPARs), particularly PPARα. nih.govnih.govphysiology.org This activation leads to downstream regulation of target genes involved in metabolic processes like fatty acid oxidation, demonstrating a feedback mechanism where the product of a pathway can regulate broader metabolic gene expression. physiology.org

| Enzyme/Gene | Function in Pathway | Organism/Context of Study | Regulatory Observations |

|---|---|---|---|

| HMG-CoA Reductase (HMGR) | Rate-limiting step in the mevalonate pathway. | General, Bombus impatiens | Under extensive regulation; gene expression is higher in bee castes that produce terpenes. nih.gov |

| Acetoacetyl-CoA Thiolase (AACT), HMG-CoA Synthase (HMGS), Phosphomevalonate Kinase (PMK) | Early steps in the mevalonate pathway leading to isoprenoid precursors. | Bombus impatiens | Genes were differentially expressed in the Dufour's gland, correlating with terpene production. nih.gov |

| Farnesyl Diphosphate Synthase (FPPS) | Synthesizes farnesyl diphosphate (FPP). | Bombus impatiens | Gene expression correlated with differences in pheromone components between bee species. |

| Farnesol Dehydrogenase | Potential conversion of farnesol to farnesal. | Bombus impatiens | Genes were most highly expressed in queens. nih.gov |

| CWH8 | Involved in farnesol biosynthesis. | Candida albicans | Identified as a critical enzyme through genetic screening. unl.edu |

| Farnesoid X Receptor (FXR), Peroxisome Proliferator-Activated Receptor alpha (PPARα) | Nuclear receptors activated by farnesol. | Mammalian systems | Activation by farnesol regulates target genes involved in lipid and glucose metabolism. nih.govphysiology.org |

Synthetic Chemistry and Stereocontrolled Approaches

Total Chemical Synthesis Methodologies

The complete synthesis of 2,3-dihydrofarnesal from simpler, non-terpenoid precursors has been achieved through both racemic and asymmetric strategies. These methods offer precise control over the molecular architecture, albeit with varying degrees of stereoselectivity.

Racemic Synthesis Routes and Strategies

The preparation of racemic this compound often commences from the more readily available terpenoid, (E,E)-farnesal. One documented method involves a palladium-catalyzed conjugate reduction. rsc.orgumons.ac.be This approach utilizes a palladium catalyst in conjunction with a reducing agent like diphenylsilane (B1312307) and a cocatalyst such as zinc chloride to selectively reduce the α,β-unsaturated double bond of farnesal (B56415), yielding the racemic form of this compound. rsc.orgumons.ac.be

Another straightforward route to the racemate begins with (E,E)-farnesol. rsc.org This alcohol is first oxidized to (E,E)-farnesal using a mild oxidizing agent like manganese dioxide (MnO2) in a solvent such as dichloromethane. rsc.org The resulting farnesal is then subjected to a reduction step, for example, with lithium aluminum hydride (LiAlH4), to produce racemic 2,3-dihydrofarnesol (B1256487), which can be subsequently oxidized to the target aldehyde. rsc.org

| Racemic Synthesis Strategy | Starting Material | Key Reagents/Catalysts | Product | Reference |

| Conjugate Reduction | (E,E)-Farnesal | Palladium catalyst, Diphenylsilane, Zinc chloride | Racemic this compound | rsc.org, umons.ac.be |

| Oxidation-Reduction | (E,E)-Farnesol | 1. MnO2 2. LiAlH4 (to form alcohol) | Racemic 2,3-Dihydrofarnesol | rsc.org |

Asymmetric Synthesis and Enantioselective Catalysis

The synthesis of specific enantiomers of this compound is of significant interest, and several catalytic asymmetric methods have been developed to achieve this.

One prominent approach is the asymmetric hydrogenation of (2E,6E)-farnesal. For instance, the synthesis of (3R)-2,3-dihydrofarnesal has been reported using this method. google.comgoogle.com A similar strategy, employing an optically active ruthenium-BINAP catalyst, specifically Ru₂Cl₄((S)-T-BINAP)₂NEt₃, is used for the asymmetric hydrogenation of (2E,6E)-farnesol to produce (+)-(3R)-(6E)-2,3-dihydrofarnesol, a direct precursor to the (3R)-aldehyde. google.com Conversely, using the (R)-T-BINAP ligand, (-)-(3S)-(6E)-2,3-dihydrofarnesol can be synthesized. google.com

A highly effective method for the asymmetric synthesis of (S)-2,3-dihydrofarnesal is through transfer hydrogenation. acs.org This reaction, when applied to farnesal, has demonstrated very high yields and enantioselectivities. acs.org A notable example of this is the use of a chiral counteranion catalyst, which has been shown to produce (R)-dihydrofarnesal from farnesal in 77% yield with a 96:4 enantiomeric ratio. Scaling up this type of reaction to a 5 mmol scale has allowed for a reduction in catalyst loading to 1 mol%, resulting in an improved yield and an excellent enantiomeric ratio of 97:3 for (S)-dihydrofarnesal. acs.org

Another catalytic system involves a morpholinium salt of a chiral phosphoric acid, which has been successfully used in the transfer hydrogenation of farnesal, yielding (S)-dihydrofarnesal with high enantioselectivity. acs.org The design of these catalysts is crucial, with dispersion interactions between the catalyst and substrate playing a significant role in achieving high stereocontrol. acs.org

| Asymmetric Synthesis Strategy | Starting Material | Catalyst/Reagent | Product | Yield | Enantiomeric Excess/Ratio | Reference |

| Asymmetric Hydrogenation | (2E,6E)-Farnesal | Optically active Ru-BINAP catalyst | (3R)-2,3-Dihydrofarnesal | - | - | google.com, google.com |

| Asymmetric Transfer Hydrogenation | Farnesal | Chiral Counteranion Catalyst | (R)-Dihydrofarnesal | 77% | 96:4 e.r. | |

| Asymmetric Transfer Hydrogenation | Farnesal | Spiro-morpholinium salt with chiral phosphoric acid | (S)-Dihydrofarnesal | High | 97:3 e.r. | acs.org, acs.org |

Semi-Synthetic Transformations from Terpenoid Precursors

Semi-synthetic approaches, starting from naturally abundant terpenoids, offer a more direct route to this compound.

Derivatization from Farnesal and its Analogs

As mentioned previously, farnesal is a direct precursor to this compound. The selective reduction of the α,β-unsaturated bond in farnesal is the key transformation. Catalytic hydrogenation is a common method to achieve this. For instance, a mixture of farnesal geometric isomers can be hydrogenated to produce a mixture of the four optical isomers of this compound. google.com

Conversion from Farnesol (B120207) and Related Alcohols

Farnesol is a widely available starting material for the semi-synthesis of this compound. The conversion involves a two-step process: oxidation of the primary alcohol to an aldehyde, followed by selective reduction of the conjugated double bond. The oxidation of farnesol to farnesal can be carried out using various oxidizing agents.

Furthermore, (6E)-2,3-dihydrofarnesol can be directly oxidized to (6E)-2,3-dihydrofarnesal. google.com One reported synthesis achieved a 49% yield with a chemical purity of 98% for this conversion. google.comgoogle.com

Biotechnological Production and Metabolic Engineering

The production of terpenoids, including sesquiterpenoids like this compound, through microbial fermentation is a rapidly advancing field. While the direct biotechnological production of this compound has not been extensively reported, research into related compounds and pathways provides a strong foundation for its potential metabolic engineering.

Studies on the microalga Botryococcus braunii have shown that its protoplasts can convert farnesol into farnesal and 3-hydroxy-2,3-dihydrofarnesal. nii.ac.jpresearchgate.net This suggests the presence of enzymes that could be harnessed for the synthesis of this compound precursors. nii.ac.jpresearchgate.net

The yeast Saccharomyces cerevisiae is a well-established host for the production of various terpenoids. rsc.orgoup.comacs.orgosti.gov Its native mevalonate (B85504) (MVA) pathway produces the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP). rsc.orgacs.orgosti.gov Metabolic engineering strategies typically focus on enhancing the flux through the MVA pathway to increase the availability of FPP. oup.comacs.orgosti.gov This can be achieved by overexpressing key enzymes such as a truncated HMG-CoA reductase (tHMG1) and down-regulating competing pathways like sterol biosynthesis. oup.comresearchgate.netacs.org

To produce this compound in yeast, a heterologous enzyme cascade would need to be introduced. This would likely involve:

A phosphatase to convert FPP to farnesol.

An alcohol dehydrogenase or oxidase to convert farnesol to farnesal.

An enoate reductase to selectively reduce the C2-C3 double bond of farnesal to yield this compound.

The successful production of other sesquiterpenes, such as artemisinic acid and patchoulol, in engineered yeast demonstrates the feasibility of this approach. frontiersin.orgresearchgate.net The development of efficient microbial cell factories for this compound will depend on the identification and optimization of suitable enzymes for the final conversion steps and the fine-tuning of the host's metabolic network to channel precursors towards the desired product.

Heterologous Expression in Engineered Microorganisms

The production of terpenoids in engineered microbes represents a powerful and sustainable alternative to chemical synthesis or extraction from natural sources. nih.gov Microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae are frequently used as "cell factories" due to their well-understood genetics and metabolism, and the availability of advanced genetic engineering tools. nih.govfrontiersin.org

The core principle involves the introduction of heterologous genes into the host microbe to create a synthetic pathway for the target molecule. frontiersin.org All terpenoids originate from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov Bacteria typically utilize the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway for IPP and DMAPP synthesis, while eukaryotes like yeast use the mevalonate (MVA) pathway. nih.govresearchgate.net A common strategy to boost terpenoid production is to engineer these native precursor pathways. This can involve overexpressing rate-limiting enzymes or introducing an entire heterologous pathway (e.g., expressing the MVA pathway in E. coli) to increase the available pool of IPP and DMAPP. unimi.it

Once the precursor supply is optimized, specific enzymes are introduced to direct the synthesis towards the desired terpenoid. This typically involves:

Prenyltransferases: These enzymes, such as farnesyl diphosphate (FPP) synthase, condense IPP and DMAPP units to create linear precursors of specific lengths. For a C15 sesquiterpenoid like this compound, FPP is the key intermediate.

Terpene Synthases (TPS): These enzymes catalyze the complex cyclization and rearrangement of the linear precursors (like FPP) into the diverse carbon skeletons of terpenes. researchgate.net

Tailoring Enzymes: To achieve the final structure of a functionalized terpenoid like an aldehyde, tailoring enzymes such as cytochrome P450 monooxygenases (P450s) and alcohol dehydrogenases are required. frontiersin.org These enzymes introduce functional groups like hydroxyls, which can then be oxidized to aldehydes.

While the direct heterologous production of this compound specifically is not extensively documented in dedicated studies, the principles have been successfully applied to a vast array of other terpenoids, demonstrating the platform's versatility. For instance, engineering E. coli has led to the production of the sesquiterpene α-santalene at titers of 2916 mg/L in fed-batch fermentations. unimi.it Similarly, the production of the vitamin A alcohol, retinal, was achieved in engineered E. coli at a yield of 600 mg L−1. nih.gov These successes underscore the feasibility of engineering a microbial host for high-yield synthesis of this compound by introducing the appropriate terpene synthase and subsequent oxidative enzymes.

Table 1: Examples of Terpenoid Production in Engineered Microorganisms

| Host Organism | Target Terpenoid | Key Engineering Strategies | Reported Titer/Yield |

|---|---|---|---|

| Escherichia coli | α-Santalene | Screening of FPP synthases and mutagenesis of santalene synthase. unimi.it | 2916 mg/L unimi.it |

| Escherichia coli | Retinal (Vitamin A alcohol) | Expression of β-carotene 15,15′-oxygenase for cleavage of ε-carotene. nih.gov | 600 mg/L nih.gov |

| Saccharomyces cerevisiae | Various Terpenoids | Introduction of an isopentenol (B1216264) utilization pathway (IUP) to augment the native mevalonate pathway, elevating the IPP/DMAPP pool by 147-fold. pnas.org | Significant precursor pool enhancement demonstrated. pnas.org |

| Pichia pastoris | Nootkatone | Engineered for production of the grapefruit-aroma sesquiterpenoid. researchgate.netunimi.it | Yields competitive with E. coli and S. cerevisiae. nih.gov |

Sustainable Biocatalytic Pathways for Terpenoid Aldehyde Synthesis

Biocatalysis, the use of natural catalysts like enzymes, offers a highly specific and sustainable route for chemical synthesis. rsc.org For the production of terpenoid aldehydes, biocatalytic pathways can be employed either in whole-cell systems or with isolated enzymes to perform specific transformations. These methods are prized for their high stereoselectivity and ability to function under mild reaction conditions, reducing energy consumption and hazardous waste. rsc.orggoogle.com

The synthesis of a terpenoid aldehyde such as this compound can be achieved through the oxidation of its corresponding alcohol, 2,3-dihydrofarnesol. smolecule.com This transformation is a common step in natural biosynthetic pathways and can be mimicked using biocatalysts. Several classes of enzymes are relevant for this conversion:

Alcohol Dehydrogenases (ADHs): These enzymes are capable of oxidizing alcohols to aldehydes using cofactors like NAD+ or NADP+. They are widely used in biocatalysis for their reliability and broad substrate scope.

Oxidases: These enzymes use molecular oxygen as the oxidant, which is an environmentally benign and readily available reagent.

Cytochrome P450 Enzymes: As mentioned previously, these versatile enzymes can hydroxylate terpene backbones, and subsequent oxidation steps can yield aldehydes. frontiersin.org

A notable example from nature is the formation of farnesal and 3-hydroxy-2,3-dihydrofarnesal from farnesol by protoplasts of the green microalga Botryococcus braunii. sigmaaldrich.comredalyc.org This suggests the presence of specific enzymes, such as a farnesal hydratase, within the alga that can functionalize the terpene backbone. sigmaaldrich.comredalyc.org Feeding experiments have confirmed that both farnesal and 3-hydroxy-2,3-dihydrofarnesal are efficiently incorporated into other triterpenoids by the alga. sigmaaldrich.com

Furthermore, broader enzymatic strategies are being developed for aldehyde synthesis. Carboxylic acid reductases (CARs), for example, can be used in engineered microbial pathways to convert fatty acids or other carboxylic acids into aldehydes. asm.org By integrating these enzymes into engineered terpenoid pathways, it is possible to produce terpenoid aldehydes directly from glucose or other simple sugars. asm.org Lipases are another class of enzymes that have proven valuable in the stereoselective synthesis of terpenoids, primarily through the kinetic resolution of racemic alcohols or esters, which can provide enantiomerically pure precursors for further synthesis. mdpi.com

Table 2: Biocatalytic Approaches for Terpenoid Functionalization

| Enzyme Class | Reaction Type | Relevance to Terpenoid Aldehyde Synthesis | Example/Application |

|---|---|---|---|

| Alcohol Dehydrogenases (ADHs) | Oxidation of alcohols | Direct conversion of terpene alcohols (e.g., 2,3-dihydrofarnesol) to aldehydes. | Widely used in synthetic organic chemistry for chiral alcohol and ketone synthesis. rsc.org |

| Hydratases | Addition of water across a double bond | Can introduce hydroxyl groups that can be subsequently oxidized. | The enzyme farnesal hydratase in Botryococcus braunii is implicated in the formation of 3-hydroxy-2,3-dihydrofarnesal. sigmaaldrich.comredalyc.org |

| Carboxylic Acid Reductases (CARs) | Reduction of carboxylic acids | Can be integrated into engineered pathways to produce aldehydes from acid intermediates. asm.org | Enables microbial production of C4 to C18 aliphatic aldehydes. asm.org |

| Lipases | Enantioselective esterification/hydrolysis | Resolution of racemic terpene alcohols to yield chiral building blocks for synthesis. mdpi.com | Used to resolve p-menthan-3-ol monoterpenes and ionone (B8125255) derivatives. mdpi.com |

| Glycosyltransferases (GTs) | Glycosylation | Can modify terpenoid scaffolds, although not directly producing aldehydes, they demonstrate the broad utility of biocatalysts for terpenoid diversification. nih.gov | Screening of Arabidopsis thaliana GTs showed activity against various mono-, sesqui-, and diterpenes. nih.gov |

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Separation Techniques

Chromatography stands as the cornerstone for the analytical assessment of 2,3-Dihydrofarnesal. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the compound and the complexity of the sample matrix.

Gas Chromatography (GC) Applications

Gas chromatography is a widely employed technique for the analysis of volatile compounds like this compound. It is frequently used to ascertain the chemical purity of synthesized this compound. For instance, analyses have shown the capability of GC to confirm the chemical purity of (6E)-2,3-dihydrofarnesal at 98% and (3R)-(6E)-2,3-dihydrofarnesal at 98%. google.comgoogle.com The technique is also integral in monitoring the conversion ratios during its synthesis. google.com In the study of insect chemical communication, GC coupled with an electroantennographic detector (GC-EAD) has been instrumental in identifying this compound as one of the key volatile compounds in the labial gland secretions of male bumblebees (Bombus terrestris). researchgate.netresearchgate.netuliege.be

This compound possesses a chiral center at the C3 position, resulting in two enantiomers, (R)- and (S)-2,3-Dihydrofarnesal. These enantiomers can exhibit different biological activities, making their separation and quantification crucial. Enantioselective gas chromatography is the definitive method for this purpose, enabling the determination of the absolute configuration and enantiomeric excess (e.e.) of the compound. google.com

Research on the marking pheromones of various bumblebee species has extensively used this technique. researchgate.netumons.ac.beresearchgate.netnih.gov These studies consistently found that the male labial gland secretions contain almost exclusively the pure (S)-enantiomer of this compound, with enantiomeric purity often exceeding 98%. researchgate.net This stereospecificity highlights the importance of chiral analysis in understanding chemical ecology.

The separation is achieved using a chiral stationary phase. A commonly utilized column is a capillary column coated with 60% heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin in polysiloxane PS 268. umons.ac.beresearchgate.net Isothermal separation of this compound enantiomers is typically achieved at 100°C. umons.ac.be The elution order is determined using synthetic standards of the pure enantiomers and their racemic mixture. umons.ac.be

| Parameter | Value | Source(s) |

| Technique | Enantioselective Gas Chromatography | researchgate.netumons.ac.be |

| Application | Determination of absolute configuration and enantiomeric purity of this compound in bumblebee marking pheromones. | researchgate.netumons.ac.beresearchgate.net |

| Chiral Stationary Phase | 60% heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin in polysiloxane PS 268 | umons.ac.beresearchgate.net |

| Separation Temperature | 100°C (isothermal) | umons.ac.be |

| Typical Finding | Pure (S)-enantiomers found in labial glands of multiple Bombus species. | researchgate.netumons.ac.be |

For highly complex mixtures where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. chemistry-matters.comaocs.orggcms.cz This technique employs two columns with different stationary phases (e.g., a non-polar column in the first dimension and a polar column in the second). shimadzu.com A modulator, positioned between the two columns, traps, focuses, and re-injects fractions from the first column onto the second, ensuring that the entire sample is subjected to two independent separations. chemistry-matters.comshimadzu.com

In the context of chiral analysis of insect pheromones, the use of enantioselective GC in a two-dimensional system has been shown to simplify analyses. umons.ac.be This approach enables the accurate determination of the enantiomeric ratio of terpenes like this compound, even when they are present in trace amounts (as low as 10 ng) within complex biological extracts containing up to 100 components. umons.ac.begate2biotech.com The structured nature of GCxGC chromatograms, where chemically similar compounds appear in specific regions of the 2D plot, aids in identification and characterization. aocs.org

| Feature | Description | Source(s) |

| Principle | Employs two different GC columns and a modulator to subject the entire sample to two orthogonal separation mechanisms. | chemistry-matters.comshimadzu.com |

| Advantage | Greatly increased peak capacity, enhanced resolution, and structured chromatograms. | aocs.orggcms.cz |

| Application for this compound | Simplifies chiral analysis in complex mixtures, allowing for accurate determination of enantiomeric ratios at low concentrations. | umons.ac.begate2biotech.com |

| Configuration | A long non-polar column (1st dimension) connected via a modulator to a short polar column (2nd dimension). | chemistry-matters.comaocs.orgshimadzu.com |

Enantioselective Gas Chromatography for Chiral Analysis

Liquid Chromatography (LC) Techniques

While GC is prevalent for volatile compounds, liquid chromatography offers a powerful alternative, particularly for less volatile or thermally labile derivatives of this compound, or when direct analysis without derivatization is preferred.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. While specific applications of HPLC for the direct analysis of this compound are not extensively documented in the reviewed literature, the technique is widely used for the analysis of other terpenes and related fragrance compounds. researchgate.net Given its utility in separating isomers and compounds of varying polarity, HPLC could be adapted for the purity assessment of this compound or for the analysis of its reaction mixtures. Chiral HPLC, using a chiral stationary phase, could also serve as an alternative to enantioselective GC for separating its (R)- and (S)-enantiomers.

Capillary Liquid Chromatography (CapLC) is a miniaturized version of HPLC that uses columns with inner diameters typically in the range of 100-500 µm. chromsoc.jp This miniaturization leads to several advantages, including significantly reduced solvent consumption, enhanced mass sensitivity, and improved separation efficiency due to reduced analyte dispersion. mdpi.comnih.gov CapLC is particularly well-suited for the analysis of sample-limited biological extracts. axcendcorp.com

The utility of CapLC has been demonstrated for the determination of various terpenes in botanical dietary supplements, achieving low limits of detection (LODs) and quantification (LOQs) with analysis times under 30 minutes. mdpi.com Although no studies were found that specifically apply CapLC to this compound, the successful application of the technique to other terpenes like limonene, linalool, and farnesene (B8742651) suggests its high potential for the sensitive and efficient analysis of this compound in various matrices. mdpi.com The low flow rates in CapLC also facilitate coupling with mass spectrometry (MS), providing a powerful tool for structural elucidation and confident identification. nih.gov

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometric (MS) Identification and Quantification

Mass spectrometry stands as a cornerstone for the analysis of this compound, offering high sensitivity and the ability to be coupled with chromatographic techniques for the separation of complex mixtures.

GC-MS and LC-MS Coupling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the identification of this compound in volatile extracts. atlashymenoptera.netumons.ac.beuliege.beatlashymenoptera.netagriculturejournals.cz In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column before being ionized and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint of the compound. For instance, the mass spectrum of this compound shows characteristic fragment ions at m/z 69 (base peak), 41, 81, 123, and a molecular ion peak at m/z 222. umons.ac.be

Various studies have utilized GC-MS to identify this compound in the labial gland secretions of bumblebees, such as Bombus terrestris and Bombus lucorum, where it functions as a marking pheromone. atlashymenoptera.netumons.ac.beuliege.beatlashymenoptera.net The coupling of GC with electroantennographic detection (GC-EAD) has further confirmed the biological activity of this compound by demonstrating its ability to elicit antennal responses in queen bees. atlashymenoptera.netuliege.be

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with techniques like nano-LC coupled to high-resolution mass spectrometers, is also a powerful tool for analyzing complex biological samples. plos.org While less common for highly volatile compounds like this compound compared to GC-MS, LC-MS can be used for the analysis of its derivatives or in broader metabolomic studies. plos.orgtandfonline.com

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Varian 3400 GC with Finnigan SSQ7000 MS umons.ac.be | HP-5790 GC with Hitachi M-80B MS agriculturejournals.cz | Finni- gan GCQ (ion trap) atlashymenoptera.net |

| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm film) | BC-WAX (50 m x 0.25 mm, 0.15 µm film) | DB-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Temperature Program | 50°C (2 min), then 4°C/min to 120°C (0.1 min), then 5°C/min to 220°C (20 min) | 70–220°C | 70°C (2 min), then 10°C/min to 320°C (3 min) |

| Injector Temperature | 230°C | Not specified | 220°C |

| Carrier Gas | Not specified | Helium | Helium |

| Ionization Mode | Not specified | Electron-impact (20 V) | Electron ionisation |

| Mass Range (m/z) | Not specified | Not specified | 30–600 |

High-Resolution Mass Spectrometry for Metabolomic Profiling

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the confident identification of metabolites in complex biological matrices. This is particularly valuable in untargeted metabolomics, which aims to comprehensively profile all metabolites in a sample. pan.olsztyn.plmdpi.commdpi.com

In the context of terpenoid aldehydes, HRMS can distinguish between isobaric compounds—molecules with the same nominal mass but different elemental formulas. This level of precision is crucial for accurately mapping metabolic pathways and identifying novel compounds. mdpi.comresearchgate.net For example, metabolomic profiling of plant tissues has revealed the intricate network of terpenoid biosynthesis, including the oxidation of terpene alcohols to their corresponding aldehydes and acids. researchgate.net While direct HRMS studies focused solely on this compound are not extensively detailed in the provided results, the methodologies are applicable to its analysis within a broader metabolomic context. pan.olsztyn.plmdpi.commdpi.comresearchgate.net

Spectroscopic Analysis for Structural Elucidation

While mass spectrometry is excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the detailed three-dimensional structure of molecules, including their absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration

NMR spectroscopy provides information about the chemical environment of atomic nuclei, allowing for the determination of a molecule's connectivity and stereochemistry. mdpi.comnih.govfrontiersin.org For chiral molecules like this compound, which possesses a stereocenter at the C3 position, determining the absolute configuration (R or S) is critical as different enantiomers can have distinct biological activities.

Enantioselective gas chromatography has been used to determine that the (S)-enantiomer of this compound is the form found in the marking pheromones of several bumblebee species. umons.ac.beresearchgate.net While direct NMR determination of the absolute configuration of this compound itself is not explicitly detailed in the search results, the principles of using chiral derivatizing agents, such as Mosher's acid (α-methoxyphenylacetic acid), in conjunction with NMR spectroscopy are well-established for assigning the absolute configuration of chiral alcohols and could be applied to the corresponding alcohol, 2,3-dihydrofarnesol (B1256487), which is often found alongside the aldehyde. nih.gov The absolute configuration of the alcohol can then be correlated to the aldehyde.

Optimized Sample Preparation for Volatile Terpenoid Aldehydes

The accuracy and sensitivity of any analytical method are highly dependent on the sample preparation technique used. For volatile compounds like this compound, methods that minimize loss and contamination are essential.

Commonly, solvent extraction is used, where the sample (e.g., insect glands) is immersed in a suitable organic solvent like hexane (B92381) or diethyl ether. umons.ac.be The resulting extract can then be concentrated and directly injected into the GC-MS.

For analyzing floral scents, headspace collection techniques are often preferred as they capture the emitted volatiles without direct contact with the plant material. bioone.org Dynamic headspace sampling involves trapping the volatiles on an adsorbent material, which is then eluted with a solvent. Static headspace adsorption or solid-phase microextraction (SPME) are other methods where a fiber coated with an adsorbent material is exposed to the sample's headspace and then thermally desorbed in the GC injector. bioone.org These methods are ideal for analyzing the volatile profile of living organisms without being destructive.

Biological Activities and Ecological Significance

Pheromonal Activity and Chemical Communication

Pheromones are chemical messengers that trigger innate behaviors in members of the same species. si.edu They are crucial for a variety of activities, including mating, defense, and aggregation. si.edu 2,3-Dihydrofarnesal has been identified as a key component in the chemical communication systems of several insect species, particularly in the context of reproductive behaviors.

Role in Insect Sex Pheromones

Sex pheromones are released to attract individuals of the same species for mating. wikipedia.org this compound has been identified as a component of the sex pheromone in Ascogaster quadridentata, a parasitoid of the codling moth, Cydia pomonella. umons.ac.be In many insect species, the successful attraction of a mate relies on a specific blend of chemical compounds, and the presence of this compound can be a critical element of this species-specific signal. The release of these pheromones can convey information about the sender's species, age, sex, and genotype. wikipedia.org

The use of sex pheromones is a common strategy in insects, with different species evolving unique chemical blends to ensure reproductive isolation. researchgate.netxavier.edu These chemical signals are often effective over long distances and can be detected in minute quantities by the receiving insect. si.edu

Function in Male Marking Pheromones

In addition to its role in direct attraction, this compound functions as a male marking pheromone in several species of bumblebees and cuckoo bumblebees. umons.ac.benih.gov Males of species such as Bombus terrestris, Bombus lucorum, and Bombus jonellus deposit these secretions from their cephalic labial glands onto vegetation along a flight path. umons.ac.beatlashymenoptera.net This creates a scent-marked territory to attract virgin queens for mating. atlashymenoptera.net The composition of these marking pheromones is often species-specific, helping to prevent inter-species mating. researchgate.net

The production and composition of these marking pheromones can change with the male's age. atlashymenoptera.netuliege.be For instance, in Bombus terrestris, virgin queens show a strong attraction to secretions containing high amounts of this compound, which are prominent in younger males. atlashymenoptera.netuliege.be

| Species | Pheromone Type | Role of this compound |

| Ascogaster quadridentata | Sex Pheromone | Component of the female-produced sex pheromone blend that attracts males. umons.ac.be |

| Bombus terrestris | Male Marking Pheromone | A key component of the labial gland secretion used by males to mark territories and attract queens. umons.ac.beatlashymenoptera.net |

| Bombus lucorum | Male Marking Pheromone | Part of the species-specific blend of scent-marking components. umons.ac.beresearchgate.net |

| Bombus jonellus | Male Marking Pheromone | Identified as a component of the male marking pheromone. umons.ac.be |

| Bombus impatiens | Male Marking Pheromone | Detected as (S)-2,3-dihydrofarnesal in the labial gland secretions. umons.ac.be |

| Bombus pratorum | Male Marking Pheromone | Contains the pure (S)-enantiomer of this compound. umons.ac.be |

| Bombus pyrenaeus | Male Marking Pheromone | Contains the pure (S)-enantiomer of this compound. umons.ac.be |

| Bombus (Ashtonipsithyrus) bohemicus | Male Marking Pheromone | Contains the pure (S)-enantiomer of this compound. umons.ac.be |

Importance of Stereochemistry in Pheromonal Responses

The biological activity of many pheromones is highly dependent on their stereochemistry. umons.ac.benih.gov In the case of this compound and related terpene pheromones, the specific arrangement of atoms in space can dramatically influence the response of the receiving insect. umons.ac.be

Research has shown that in the marking pheromones of several bumblebee and cuckoo bumblebee species, this compound exists almost exclusively as the pure (–)-(S)-enantiomer. umons.ac.benih.govresearchgate.netresearchgate.net This high enantiomeric purity suggests that the biosynthetic pathways in these insects are highly specific and that the olfactory receptors of the responding females are finely tuned to this particular stereoisomer. umons.ac.beresearchgate.net While in some cases, other stereoisomers may elicit a weaker response or even be inactive, the natural pheromone is typically the most effective in eliciting the desired behavioral response. nih.gov The (S)-enantiomer of the related compound, 2,3-dihydrofarnesol (B1256487), has been shown to elicit electrophysiological responses in the antennae of female B. terrestris. umons.ac.be This highlights the critical role that stereochemistry plays in the specificity and efficacy of chemical communication in insects. umons.ac.benih.gov

Contributions to Chemical Ecology

Chemical ecology is the study of the chemical interactions between living organisms. This compound plays a role in these interactions, not only as a pheromone but also as a biomarker and a mediator in complex ecological relationships.

Biomarker in Marine and Terrestrial Organisms

A biomarker is a measurable indicator of some biological state or condition. In environmental science, biomarkers can be used to indicate exposure to pollutants or to characterize specific organisms or ecological processes. nih.govmdpi.com this compound and its derivatives have been identified in a variety of organisms, suggesting their potential as biomarkers.

For instance, the related compound 2,3-dihydrofarnesol has been found in the temporal gland secretions of African elephants and in the scent of certain orchids. umons.ac.beresearchgate.net The formation of this compound from farnesol (B120207) has been observed in the green alga Botryococcus braunii, indicating its presence in aquatic ecosystems. researchgate.net The widespread occurrence of this compound and its precursors in both terrestrial and marine environments suggests its utility in tracking certain biological pathways and species presence. umons.ac.beresearchgate.net

Interplay in Plant-Herbivore and Parasitoid-Host Interactions

The chemical world of plants and insects is a complex web of attraction, defense, and deception. nih.govfrontiersin.org Plants produce a vast array of volatile organic compounds that can either attract pollinators or repel herbivores. nih.gov Herbivores, in turn, can use these plant cues to locate food sources, and their predators and parasitoids can eavesdrop on these chemical signals to find their prey. si.edunih.gov

This compound and related compounds are part of this intricate interplay. For example, the compound is found in the fragrance of some flowers, such as Citrus limon and the orchid Aerides jarckianum. umons.ac.bebioone.org This suggests a potential role in attracting pollinators.

Furthermore, the presence of this compound as a sex pheromone component in the parasitoid Ascogaster quadridentata is a clear example of its role in parasitoid-host interactions. umons.ac.be Parasitoids are organisms that lay their eggs in or on another organism (the host), and the parasitoid larvae then feed on the host. The ability of the adult parasitoid to locate a mate using a specific pheromone like this compound is crucial for its reproductive success and, consequently, for regulating the population of its host, the codling moth. si.eduumons.ac.be Some parasitoids have even evolved to recognize the sex pheromones of their hosts, using them as a beacon to find a suitable place to lay their eggs. si.edu This chemical espionage highlights the co-evolutionary arms race between herbivores and their natural enemies, mediated by compounds like this compound.

Metabolic Roles and Intermediary Metabolism

This compound is implicated as a potential intermediate in the biosynthesis of botryococcenes, which are complex triterpenoid (B12794562) hydrocarbons produced in large quantities by the B race of the green microalga Botryococcus braunii. researchgate.netresearchgate.nettamu.edu These lipids are of significant interest as a potential source of renewable biofuel. researchgate.netresearchgate.net The biosynthesis of botryococcene (B12783581) is thought to share similarities with the formation of squalene (B77637). nih.govcore.ac.uk The established pathway for squalene involves the condensation of two molecules of farnesyl diphosphate (B83284) (FPP) to form presqualene diphosphate (PSPP), which is then rearranged and reduced to squalene. researchgate.netnih.govcore.ac.uk

In B. braunii, a similar but distinct mechanism has been identified where multiple squalene synthase-like (SSL) enzymes are involved. researchgate.netnih.gov Specifically, SSL-1 catalyzes the formation of PSPP from two FPP molecules, and then SSL-3 converts PSPP into C30 botryococcene. researchgate.netresearchgate.netnih.gov While FPP is demonstrated to be a direct precursor, earlier studies also suggested that derivatives like farnesal (B56415) and 3-hydroxy-2,3-dihydrofarnesal, which can be formed from farnesol, are incorporated into botryococcenes in vivo. tamu.eduresearchgate.netresearchgate.net This has led to the hypothesis that farnesal derivatives, including this compound, may act as precursors in this intricate metabolic network. tamu.eduresearchgate.netresearchgate.net However, it is also possible that these precursors are first converted back to FPP before being utilized for botryococcene synthesis. tamu.edu This positions this compound within a key metabolic junction leading to the production of these unique hydrocarbons.

This compound is a derivative metabolite within the extensive polyisoprenoid (or terpenoid) biosynthetic pathways. These pathways are fundamental in all domains of life, generating a vast array of natural products from the basic five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The central C15 intermediate, farnesyl diphosphate (FPP), is the direct precursor for sesquiterpenes and a critical branch point for the synthesis of higher-order isoprenoids like triterpenes (e.g., squalene and botryococcene), dolichols, and polyprenols. researchgate.netcore.ac.uktandfonline.com

The formation of this compound originates from FPP. Through feeding experiments with Botryococcus braunii protoplasts, farnesol was shown to be metabolized into farnesal and 3-hydroxy-2,3-dihydrofarnesal. researchgate.net The reduction of the C2-C3 double bond in a farnesyl-derived precursor like farnesal leads to the formation of this compound. This integration into the general polyisoprenoid pathway demonstrates how a central metabolite like FPP can be channeled and modified to produce specialized compounds that fulfill specific biological or ecological roles for the organism.

Precursor for Complex Polyisoprenoids (e.g., Botryococcenes)

Antimicrobial Bioactivity (as reported for 2,3-dihydrofarnesol)

While specific antimicrobial data for this compound is not extensively detailed, its corresponding alcohol, 2,3-dihydrofarnesol, has been identified as a bioactive compound with notable antimicrobial properties. nih.govepo.orgontosight.airesearchgate.net

Research has demonstrated that 2,3-dihydrofarnesol exhibits significant antifungal activity. nih.govresearchgate.netoup.com In vitro tests have shown that it can inhibit the growth of several dermatophytes, which are fungi that cause skin infections. nih.govoup.comoup.com Volatile compounds released by Candida albicans, a common fungus, were found to include stereochemically pure (3R,6E)-2,3-dihydrofarnesol, which inhibited the growth of dermatophytes like Trichophyton rubrum, Microsporum canis, and Epidermophyton floccosum. nih.govoup.comoup.com The inhibitory effect of some isomers of 2,3-dihydrofarnesol was reported to be comparable to or even stronger than the conventional antifungal drug fluconazole (B54011) against certain species. nih.govoup.com

In addition to its antifungal effects, 2,3-dihydrofarnesol has shown antibacterial activity. epo.orgnsf.gov.lk The essential oil of Hibiscus abelmoschus seeds, containing 2,3-dihydrofarnesol, was active against Staphylococcus aureus and Escherichia coli. nsf.gov.lk A patent also reports that (6E)-2,3-dihydrofarnesol demonstrated superior antimicrobial activity against Staphylococcus aureus compared to its well-known analog, farnesol. epo.org

Table 1: Reported Antimicrobial Activity of 2,3-Dihydrofarnesol

| Target Microorganism | Type | Reported Bioactivity | Citations |

|---|---|---|---|

| Staphylococcus aureus | Bacterium | Inhibitory/Active | epo.org, nsf.gov.lk |

| Escherichia coli | Bacterium | Active | nsf.gov.lk |

| Candida albicans | Fungus | Releases 2,3-dihydrofarnesol which inhibits other fungi. Synergistic effects with antifungals have been noted for related molecules. | nih.gov, researchgate.net, nih.gov |

| Trichophyton rubrum | Fungus | Inhibited by 2,3-dihydrofarnesol. | nih.gov, oup.com, oup.com |

| Microsporum canis | Fungus | Inhibited by 2,3-dihydrofarnesol. | nih.gov, oup.com, oup.com |

| Epidermophyton floccosum | Fungus | Inhibited by 2,3-dihydrofarnesol. | nih.gov, oup.com, oup.com |

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3-Dihydrofarnesol |

| 3-hydroxy-2,3-dihydrofarnesal |

| Botryococcene |

| Campesterol |

| Dimethylallyl diphosphate (DMAPP) |

| Dolichol |

| Farnesal |

| Farnesol |

| Farnesyl diphosphate (FPP) |

| Fluconazole |

| Isopentenyl diphosphate (IPP) |

| Polyprenol |

| Presqualene diphosphate (PSPP) |

| Squalene |

| Stigmasterol |

Structure Activity Relationship Sar Studies and Analog Design

Impact of Stereoisomerism on Biological Activity

The chemical structure of 2,3-dihydrofarnesal (3,7,11-trimethyldodeca-6,10-dienal) contains a single stereocenter at the C3 position. This chirality means the compound exists as a pair of enantiomers: (S)-2,3-dihydrofarnesal and (R)-2,3-dihydrofarnesal. Biological systems, particularly protein binding pockets, are inherently chiral environments. Consequently, enantiomers of a bioactive compound often exhibit significant differences in potency, efficacy, or mode of action.

Research into the juvenile hormone (JH) mimetic activity of this compound has provided clear evidence of this stereochemical dependence. Studies using insects such as the large milkweed bug (Oncopeltus fasciatus) have demonstrated that the biological activity is not distributed equally between the two enantiomers.

Key findings include:

(S)-Enantiomer Dominance: The (S)-enantiomer consistently shows significantly higher biological activity as a juvenoid compared to the (R)-enantiomer.

Racemic Mixture Activity: The racemic mixture, (±)-2,3-dihydrofarnesal, which contains an equal 1:1 ratio of the (R) and (S) forms, exhibits an intermediate level of activity. This activity is essentially an average of the high-potency (S)-form and the low-potency (R)-form.

Receptor Specificity: This differential activity strongly implies that the target receptor or binding protein possesses a high degree of stereospecificity. The binding site is structured to accommodate the precise three-dimensional arrangement of the (S)-enantiomer, allowing for optimal molecular interactions (e.g., hydrophobic and van der Waals forces). The (R)-enantiomer, with its alternative spatial configuration around the C3 carbon, fits poorly into this site, leading to weaker binding and reduced biological response.

The table below summarizes the relative biological activities of the stereoisomers of this compound based on typical juvenoid assay results.

| Compound Isomer | Stereochemistry at C3 | Target Organism (Example) | Relative Juvenoid Activity | Interpretation |

|---|---|---|---|---|

| (S)-2,3-Dihydrofarnesal | S | Oncopeltus fasciatus | High | The eutomer; optimal fit within the chiral binding pocket of the biological target. |

| (R)-2,3-Dihydrofarnesal | R | Oncopeltus fasciatus | Low to Negligible | The distomer; poor steric and electronic complementarity with the binding site. |

| (±)-2,3-Dihydrofarnesal | Racemic (1:1 R/S) | Oncopeltus fasciatus | Moderate | Activity reflects the contribution of the highly active (S)-enantiomer diluted by the inactive (R)-enantiomer. |

Design and Synthesis of this compound Analogs for SAR Probing

To map the pharmacophore of this compound, researchers have designed, synthesized, and tested a wide array of structural analogs. These modifications target specific regions of the molecule to determine their contribution to biological activity. The primary regions for modification are the terminal aldehyde group, the isoprenoid backbone, and the internal double bonds.

Modification of the Aldehyde Functional Group: The polar aldehyde group at C1 is a critical feature. Analogs are created by reducing, oxidizing, or replacing this group.

Reduction to Alcohol: Conversion of the aldehyde to a primary alcohol (yielding 2,3-dihydrofarnesol) typically results in a dramatic loss of activity. This suggests that the electrophilic character of the aldehyde carbonyl or its ability to act as a hydrogen bond acceptor is essential for target interaction.

Conversion to Esters/Ethers: Esterification (e.g., to methyl 2,3-dihydrofarnesoate) or conversion to an ether also leads to a significant reduction in potency, further reinforcing the importance of the specific aldehyde moiety.

Modification of the Isoprenoid Chain: The length, branching, and flexibility of the carbon skeleton are crucial for fitting into the hydrophobic binding pocket of the target protein.

Chain Length: Analogs with shorter or longer carbon chains generally show decreased activity, indicating an optimal length for spanning the binding site.

Methyl Groups: Removal of the methyl groups at C7 or C11 often diminishes activity, as these groups contribute to critical van der Waals contacts within the receptor.

Saturation: Hydrogenation of one or both double bonds (e.g., to form hexahydrofarnesal) significantly reduces or abolishes juvenoid activity. This demonstrates that the rigidity and specific geometry (E-configuration) conferred by these double bonds are necessary to orient the molecule correctly for binding. The flexible, saturated chain cannot adopt the required bioactive conformation.

The following table details representative analogs and the SAR insights gained from their biological evaluation.

| Analog Name | Structural Modification (Relative to this compound) | Observed Biological Activity | SAR Interpretation |

|---|---|---|---|

| This compound (Parent) | Reference Compound | High | The combination of the C1 aldehyde, C3 stereocenter, and unsaturated isoprenoid chain is optimal for activity. |

| 2,3-Dihydrofarnesol (B1256487) | Aldehyde (CHO) at C1 → Primary Alcohol (CH₂OH) | Low / Inactive | The aldehyde group is a critical pharmacophoric feature, likely involved in hydrogen bonding or a covalent interaction. |

| Methyl 2,3-dihydrofarnesoate | Aldehyde (CHO) at C1 → Methyl Ester (COOCH₃) | Low / Inactive | The size, polarity, and electronic properties of the aldehyde are specific; larger, less electrophilic groups are not tolerated. |

| Hexahydrofarnesal | Saturation of C6=C7 and C10=C11 double bonds | Very Low / Inactive | The double bonds are essential for maintaining the correct molecular shape and rigidity for receptor binding. |

| Farnesal (B56415) | Saturation at C2-C3 is removed (C2=C3 double bond present) | Variable (Species Dependent) | The saturated C2-C3 bond and resulting C3 stereocenter are key for high potency in many target species. |

Computational Approaches for Predicting Bioactivity and Ligand-Target Interactions

In conjunction with experimental synthesis and testing, computational methods provide powerful tools for understanding and predicting the bioactivity of this compound and its analogs. These in silico techniques accelerate the drug discovery process by prioritizing which analogs to synthesize and by providing a detailed, atomic-level view of ligand-target interactions.

Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand when bound to a target protein. For this compound, docking simulations into a homology model or crystal structure of a juvenile hormone receptor (e.g., Methoprene-tolerant, Met) can reveal key interactions.

Application: Docking studies can rationalize experimental SAR data. For example, a simulation might show the aldehyde oxygen of this compound forming a crucial hydrogen bond with a serine or histidine residue in the active site. It can also visualize how the hydrophobic isoprenoid tail fits snugly into a nonpolar cavity, explaining why changes in chain length or saturation are detrimental. Furthermore, docking the (R) and (S) enantiomers separately can quantitatively explain the observed stereoselectivity by calculating a more favorable binding energy (docking score) for the active (S)-enantiomer.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities.

Application: For a set of this compound analogs, a QSAR model can be built using calculated molecular descriptors (e.g., LogP for hydrophobicity, molecular weight, dipole moment, steric parameters). The resulting equation can predict the activity of novel, yet-to-be-synthesized analogs. A typical QSAR model might confirm that activity is positively correlated with certain shape indices and negatively correlated with the polarity of the C1 functional group, thereby providing a quantitative framework for the SAR principles discovered experimentally.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the dynamic behavior of the ligand-protein complex over time (femtoseconds to microseconds).

The table below outlines how these computational methods are applied to the study of this compound.

| Computational Method | Principle | Application to this compound SAR | Key Insights Provided |

|---|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a ligand within a protein's active site. | Simulating the binding of (R/S)-enantiomers and analogs to a target receptor (e.g., JH receptor). | Identifies key H-bonds and hydrophobic contacts; explains stereoselectivity; provides a structural basis for SAR. |

| QSAR | Creates a statistical model correlating molecular descriptors with biological activity. | Developing a predictive model based on a training set of this compound analogs with known activities. | Predicts activity of new analogs; quantifies the importance of properties like hydrophobicity, size, and electronics. |

| Molecular Dynamics (MD) | Simulates the time-dependent motion of atoms in the ligand-protein complex. | Assessing the stability of the docked pose of this compound and the flexibility of the complex. | Confirms binding stability; reveals conformational changes upon binding; analyzes the role of solvent. |

Applications in Organic Synthesis and Industrial Biotechnology

Utilization as a Chirality Auxiliary and Chiral Building Block

In the realm of stereoselective synthesis, optically active 2,3-dihydrofarnesal serves as a crucial chiral building block, often referred to as a chiron. The chiron approach leverages naturally derived, enantiopure small molecules to introduce specific stereochemistry into a target molecule, simplifying the synthesis of complex structures. researchgate.net The presence of an asymmetric carbon at the C3 position allows for the preparation of specific enantiomers, such as (3S)-dihydrofarnesal and (3R)-dihydrofarnesal. lookchem.comgoogle.com

The ability to produce these specific optical isomers, for instance through processes like asymmetric isomerization or resolution, makes this compound a valuable precursor in syntheses where precise stereochemical control is paramount. lookchem.comgoogle.com Its utility as a chiral starting material is demonstrated in the synthesis of other chiral molecules, where the stereocenter of dihydrofarnesal dictates the stereochemistry of the final product.

Precursor in the Total Synthesis of Complex Natural Products

The strategic importance of this compound is particularly evident in its role as a starting material for the total synthesis of intricate natural products. Organic chemists utilize it as a foundational C15 polyprenyl fragment, which can be elaborated upon to construct larger and more complex molecular architectures. nih.govacs.org This approach often draws inspiration from biosynthetic pathways but is not constrained by them, employing a range of chemical reactions to achieve efficiency. nih.govacs.orgbvsalud.org

Table 1: Key Steps in the Synthesis of Chatancin from this compound

This compound and its derivatives are also valuable precursors in the synthesis of ambergris odorants, most notably Ambrox® (a commercial name for ambrafuran or ambroxide). researchgate.netnih.gov Ambrox® is a highly prized biodegradable fragrance ingredient that imparts a unique woody, ambery, and musky scent, historically derived from ambergris, a rare excretion from sperm whales. nih.govresearchgate.netnih.gov

Synthetic routes have been developed that utilize the terpenoid skeleton of dihydrofarnesal. For example, (R)-2,3-dihydrofarnesal can be cyclized under acidic conditions to yield a trans-decalenic aldehyde. researchgate.net This aldehyde is a recognized intermediate that can be further transformed into (−)-Ambrox®. researchgate.net This pathway highlights the utility of dihydrofarnesal as a chiral building block for constructing the characteristic bicyclic core of these important fragrance compounds.

Synthesis of Diterpenes (e.g., Chatancin)

Role in the Development of Sustainable Chemical Feedstocks